キモノナンチン

概要

説明

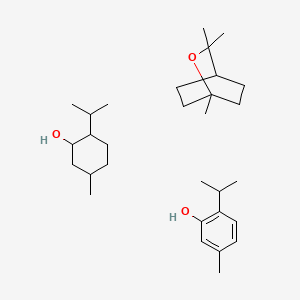

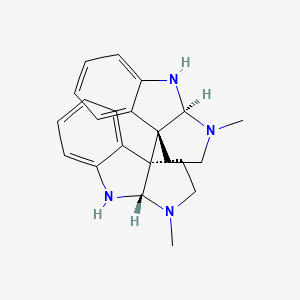

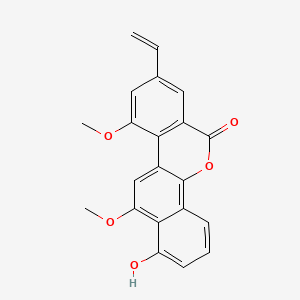

Chimonanthine is a naturally occurring bisindole alkaloid found in the plant family Calycanthaceae. It is characterized by its unique hexahydropyrroloindole skeleton, which contributes to its diverse biological activities. Chimonanthine has been studied for its potential antifungal, antitumor, anti-inflammatory, and antimelanogenesis properties .

科学的研究の応用

Chimonanthine has a wide range of scientific research applications:

作用機序

Target of Action

Chimonanthine, an alkaloid of Chimonanthus praecox, primarily targets tyrosinase and tyrosine-related protein-1 mRNA . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. Tyrosine-related protein-1 is involved in the same melanin biosynthesis pathway.

Mode of Action

Chimonanthine interacts with its targets by inhibiting their activity . By inhibiting tyrosinase and tyrosine-related protein-1 mRNA expression, chimonanthine effectively suppresses melanogenesis , the process of melanin production .

Biochemical Pathways

The primary biochemical pathway affected by chimonanthine is the melanin biosynthesis pathway . By inhibiting key enzymes in this pathway, chimonanthine disrupts the production of melanin, leading to a decrease in pigmentation.

Pharmacokinetics

Like other alkaloids, it’s likely that chimonanthine’s bioavailability and pharmacokinetics are influenced by factors such as its lipophilicity, molecular size, and the presence of transporters in the body .

Result of Action

The primary molecular effect of chimonanthine’s action is the inhibition of melanogenesis . This results in a decrease in melanin production, which can lead to a reduction in pigmentation. On a cellular level, this could affect melanocytes, the cells responsible for producing melanin.

Action Environment

Environmental factors can influence the action of chimonanthine. For instance, the production of plant alkaloids like chimonanthine can be linked to specific environmental factors and developmental signals, often conferring a clear adaptive value . .

生化学分析

Biochemical Properties

Chimonanthine plays a crucial role in biochemical reactions, particularly in inhibiting tyrosinase and tyrosine-related protein-1 mRNA expression, which in turn inhibits melanogenesis . It interacts with enzymes such as tyrosinase, a key enzyme in melanin synthesis, and proteins involved in melanin production. The nature of these interactions involves the binding of Chimonanthine to the active site of tyrosinase, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin.

Cellular Effects

Chimonanthine exerts various effects on different cell types and cellular processes. It has been shown to inhibit melanogenesis in melanocytes by reducing the expression of tyrosinase and tyrosine-related protein-1 mRNA . Additionally, Chimonanthine influences cell signaling pathways, such as the NF-κB pathway, by impeding the phosphorylation and degradation of IκBα, thus restraining the nuclear translocation of p65 . This results in the suppression of pro-inflammatory cytokines and a reduction in oxidative stress.

Molecular Mechanism

At the molecular level, Chimonanthine exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its activity and subsequently reducing melanin production . Chimonanthine also affects gene expression by modulating the transcription and translation of pro-inflammatory cytokines, such as interleukin-1β and interleukin-6 . Furthermore, it inhibits the activity of NADPH oxidase, reducing the production of reactive oxygen species and mitigating oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chimonanthine have been observed to change over time. Studies have shown that Chimonanthine remains stable under room temperature conditions, but its stability may vary under different storage conditions . Long-term effects on cellular function have been observed, including sustained inhibition of melanogenesis and prolonged anti-inflammatory effects

Dosage Effects in Animal Models

The effects of Chimonanthine vary with different dosages in animal models. At lower doses, Chimonanthine has been shown to effectively inhibit melanogenesis and reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Chimonanthine is involved in several metabolic pathways, including those related to melanin synthesis and inflammation. It interacts with enzymes such as tyrosinase and NADPH oxidase, affecting metabolic flux and metabolite levels . Chimonanthine’s role as a tyrosinase inhibitor directly impacts the melanin synthesis pathway, leading to reduced melanin production . Additionally, its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokine synthesis and oxidative stress reduction .

Transport and Distribution

Within cells and tissues, Chimonanthine is transported and distributed through interactions with various transporters and binding proteins. It has been observed to localize in melanocytes, where it exerts its inhibitory effects on melanogenesis The distribution of Chimonanthine within tissues may vary depending on factors such as dosage and administration route

Subcellular Localization

Chimonanthine’s subcellular localization plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus of melanocytes, where it inhibits tyrosinase activity and modulates gene expression . The presence of specific targeting signals or post-translational modifications may direct Chimonanthine to these compartments, enhancing its efficacy in inhibiting melanogenesis and reducing inflammation.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of chimonanthine typically involves the oxidative coupling of tetrahydropyrroloindoles. One efficient method uses iodine as the oxidant, allowing for the rapid synthesis of meso- and rac-chimonanthines through an oxidation–oxidation–reduction sequence . Another approach involves the copper-mediated asymmetric cyclodimerization of chiral tryptamine derivatives, which establishes the sterically hindered vicinal quaternary stereogenic carbon centers of dimeric hexahydropyrroloindole alkaloids in one procedure .

Industrial Production Methods: Industrial production of chimonanthine is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.

化学反応の分析

Types of Reactions: Chimonanthine undergoes various chemical reactions, including:

Oxidation: The oxidative coupling of tryptamine derivatives is a key step in its synthesis.

Reduction: The reduction step is crucial in the final stages of synthesizing chimonanthine from its precursors.

Common Reagents and Conditions:

Oxidants: Iodine is commonly used as an oxidant in the synthesis of chimonanthine.

Reductants: Various reducing agents can be employed, depending on the specific synthetic route.

Major Products: The primary product of these reactions is chimonanthine itself, along with its meso- and rac- forms .

類似化合物との比較

Chimonanthine is part of a family of bisindole alkaloids, which include compounds like folicanthine and calycanthine . These compounds share a similar hexahydropyrroloindole skeleton but differ in their stereochemistry and specific biological activities. For example:

Folicanthine: Similar in structure but with different stereochemistry, leading to distinct biological activities.

Calycanthine: Another bisindole alkaloid with a different arrangement of its quaternary stereogenic centers.

Chimonanthine’s uniqueness lies in its specific stereochemistry and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

特性

IUPAC Name |

3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYXPMHLHJOGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Chimonanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5545-89-1 | |

| Record name | (-)-Chimonanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | (-)-Chimonanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of chimonanthine?

A1: Chimonanthine has a molecular formula of C20H24N4 and a molecular weight of 320.41 g/mol.

Q2: What spectroscopic data is available for chimonanthine?

A2: Researchers commonly use techniques like UV, IR, NMR (including 2D NMR), and MS to characterize chimonanthine. [, , , , ] These techniques provide information about the functional groups, connectivity, and stereochemistry of the molecule.

Q3: How is chimonanthine synthesized in the laboratory?

A3: Several synthetic routes to chimonanthine have been developed, often mirroring proposed biosynthetic pathways. Some key strategies include:

- Oxidative dimerization of tryptamine derivatives: This method mimics the proposed biosynthesis and involves the coupling of two tryptamine units. [, , ]

- Reductive dimerization: This approach utilizes transition metal catalysts, like nickel, to couple pyrrolidinoindoline scaffolds. [, , ]

- Alkylation of bisoxindole: This strategy involves the construction of the chimonanthine core through alkylation reactions on a bisoxindole framework. [, ]

Q4: What is significant about the stereochemistry of chimonanthine?

A4: Chimonanthine exists as three stereoisomers: (+)-chimonanthine, (-)-chimonanthine, and meso-chimonanthine. The stereochemistry significantly influences the biological activity of these isomers. [, , , ]

Q5: How has the synthesis of chimonanthine evolved?

A5: Early syntheses were often lengthy and lacked stereocontrol. Modern approaches utilize catalytic asymmetric reactions, such as enantioselective Heck cyclizations and phase-transfer catalyzed bromocyclizations, to access enantiopure chimonanthine isomers efficiently. [, , , ]

Q6: What is known about the biological activity of chimonanthine?

A6: Chimonanthine and its analogs have shown a range of biological activities, including:

- Antinociceptive activity: Some chimonanthine isomers display analgesic effects in animal models of pain. []

- Somatostatin receptor antagonism: Certain chimonanthine derivatives act as functional antagonists of somatostatin receptors. []

- Antimicrobial activity: Chimonanthine-based scaffolds exhibit promising antibacterial and antifungal properties. []

- Antiviral activity: Studies have reported the potential of chimonanthine and related compounds to inhibit viruses like PRRSV. []

Q7: Are there any known structure-activity relationships (SAR) for chimonanthine?

A7: While research is ongoing, some SAR trends have been observed:

- Stereochemistry: The absolute configuration at the C3a and C3a’ positions significantly impacts biological activity. []

- N-Methylation: N-Methylation of the indole nitrogen can alter potency and selectivity for specific targets. []

- Substituents on the aromatic ring: Modifications to the aromatic ring of the indole moiety can influence activity and pharmacokinetic properties. []

Q8: What are the potential applications of chimonanthine and its analogs?

A8: Due to their diverse biological activities, chimonanthine and its analogs hold promise as:

Q9: How does chimonanthine compare to other related alkaloids?

A9: Chimonanthine is structurally related to other alkaloids like calycanthine, folicanthine, and hodgkinsine. These alkaloids share a bispyrrolidino[2,3-b]indoline core but differ in their stereochemistry and peripheral substituents, leading to variations in their biological profiles. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-2-[(2,3-dihydroxyphenyl)methyl]-3-fluoropropanoic acid](/img/structure/B1196220.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1196229.png)

![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)